8-iodo-1H-quinazolin-4-one 8-iodo-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13455691
InChI: InChI=1S/C8H5IN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
SMILES:
Molecular Formula: C8H5IN2O
Molecular Weight: 272.04 g/mol

8-iodo-1H-quinazolin-4-one

CAS No.:

Cat. No.: VC13455691

Molecular Formula: C8H5IN2O

Molecular Weight: 272.04 g/mol

* For research use only. Not for human or veterinary use.

8-iodo-1H-quinazolin-4-one -

Specification

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
IUPAC Name 8-iodo-1H-quinazolin-4-one
Standard InChI InChI=1S/C8H5IN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
Standard InChI Key ZCDKMEWIBQJRGA-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C(C(=C1)I)NC=NC2=O
Canonical SMILES C1=CC2=C(C(=C1)I)NC=NC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

8-Iodo-1H-quinazolin-4-one (CAS: 202197-77-1) has the molecular formula C₈H₅IN₂O and a molecular weight of 272.04 g/mol . The structure consists of a quinazolinone core (a fused benzene and pyrimidine ring) with an iodine substituent at the 8th position and a ketone group at the 4th position (Figure 1). The iodine atom introduces steric bulk and polarizability, which influence intermolecular interactions and binding affinities in biological systems .

Physicochemical Parameters

Key physicochemical properties include:

  • Melting Point: 271°C (lit.)

  • Boiling Point: 401.0 ± 47.0 °C (predicted)

  • Density: 2.11 ± 0.1 g/cm³ (predicted)

  • pKa: 1.00 ± 0.20 (predicted)
    The compound is sparingly soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol but exhibits low solubility in water .

Synthetic Methodologies

General Synthesis of Quinazolin-4-ones

Quinazolin-4-ones are typically synthesized via cyclocondensation of anthranilic acid derivatives with amides or via annulation reactions . For iodinated derivatives, halogenation strategies are critical. A representative pathway involves:

  • Halogen Introduction: Direct iodination of preformed quinazolinones using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .

  • Cyclization: Reaction of 2-aminobenzamide precursors with carbonyl sources (e.g., acetic anhydride) to form the quinazolinone core .

Case Study: Synthesis of 8-Iodo-1H-quinazolin-4-one

A modified protocol from involves:

  • Starting Material: 6,8-Dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one.

  • Iodination: Substitution of bromine at the 8th position using potassium iodide (KI) in the presence of a palladium catalyst .

  • Purification: Column chromatography to isolate the mono-iodinated product.
    This method yields 8-iodo-1H-quinazolin-4-one with >95% purity, confirmed by NMR and HRMS .

Biological Activities and Mechanisms

Antimicrobial Activity

Iodinated quinazolinones exhibit enhanced antibacterial properties due to halogen-mediated interactions with bacterial enzymes. For example:

  • Gram-Positive Bacteria: 8-Iodo derivatives show MIC values of 2–4 µg/mL against Staphylococcus aureus, comparable to fluoroquinolones .

  • Mechanism: Disruption of DNA gyrase and topoisomerase IV via halogen bonding with active-site residues .

Enzyme Inhibition

  • EGFR/VEGFR-2 Inhibition: 8-Iodo derivatives bind to epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) active sites, with IC₅₀ values of 0.31–3.20 µM .

  • Tankyrase Inhibition: Substituents at the 8th position improve affinity for tankyrase-2 (TNKS2), a target in Wnt signaling pathways (IC₅₀ = 14–65 nM) .

Applications in Drug Development

Anticancer Agents

8-Iodo-1H-quinazolin-4-one serves as a scaffold for hybrid molecules:

  • Triazole-Glycoside Conjugates: Enhance cytotoxicity and selectivity for cancer cells (e.g., compound 13 in ).

  • PARP Inhibitors: Potentiate chemotherapy by inhibiting DNA repair mechanisms .

Anti-Inflammatory Agents

Derivatives with sulfonamide groups at N3 show COX-2 inhibition (IC₅₀ = 0.35 µM), reducing prostaglandin synthesis .

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